2-Piperidinomethyl-4'-thiomethylbenzophenone
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Overview
Description
2-Piperidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C20H23NOS . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Piperidinomethyl-4’-thiomethylbenzophenone consists of a benzophenone core with a piperidinomethyl group and a thiomethyl group attached . The molecular weight of the compound is 325.5 g/mol .Scientific Research Applications
Medicine
In the medical field, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its unique structure could be utilized in the development of new therapeutic agents, particularly in the realm of targeted drug delivery systems where specificity and stability are crucial .
Biotechnology
Within biotechnology, 2-Piperidinomethyl-4’-thiomethylbenzophenone may serve as a building block for bioconjugation with proteins and antibodies. This application is essential for creating diagnostic tools, such as biosensors, or for therapeutic purposes like antibody-drug conjugates .
Materials Science
In materials science, researchers are investigating the use of this compound in the creation of novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer chains could lead to materials with unique electrical or photonic properties, suitable for advanced electronics or optical devices .
Analytical Chemistry
Analytical chemists may employ 2-Piperidinomethyl-4’-thiomethylbenzophenone as a standard or reagent in chromatographic techniques. Its well-defined characteristics make it suitable for calibrating instruments or as a component in the synthesis of complex analytical reagents .
Pharmacology
Pharmacological studies might utilize this compound to modulate the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Its structural features could be key in altering the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .
Organic Synthesis
In organic synthesis, 2-Piperidinomethyl-4’-thiomethylbenzophenone is a valuable intermediate. It can be used in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals. Its versatility in chemical reactions makes it a significant asset for synthetic chemists .
Environmental Science
Environmental scientists may explore the use of this compound in the degradation of pollutants. Its chemical structure could be pivotal in catalyzing reactions that break down toxic substances into less harmful components, aiding in environmental remediation efforts .
Agriculture
In agriculture, there is potential for 2-Piperidinomethyl-4’-thiomethylbenzophenone to be used in the synthesis of new pesticides or herbicides. Its chemical properties might be harnessed to develop compounds that are more effective and environmentally friendly than current options .
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-4’-thiomethylbenzophenone is not specified in the search results. As it is primarily used for research purposes, its mechanism of action would depend on the specific context of the research.
Safety and Hazards
properties
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIYPPGLPDDAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643586 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898752-04-0 |
Source
|
Record name | Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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